molecular formula C10H12N2O4 B2492549 2-(3-Amino-4-methoxybenzamido)acetic acid CAS No. 1219578-52-5

2-(3-Amino-4-methoxybenzamido)acetic acid

Cat. No.: B2492549
CAS No.: 1219578-52-5
M. Wt: 224.216
InChI Key: FQVQFRHDBBOANU-UHFFFAOYSA-N
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Description

2-(3-Amino-4-methoxybenzamido)acetic acid is a useful research compound. Its molecular formula is C10H12N2O4 and its molecular weight is 224.216. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Detection in Biological Systems

The synthesis of related compounds, such as 2-(4-amino-5-chloro-2-methoxybenzamido)acetic acid, a metabolite of metoclopramide, has been accomplished. This process involves coupling with glycine benzyl ester and catalytic hydrogenation. Such compounds are important for studying metabolic pathways and detecting metabolites in biological systems, as demonstrated in human urine analysis (Maurich, De Amici, & De Micheli, 1994).

Radiosynthesis for Receptor Studies

Radiosynthesis techniques, such as the radiobromination of compounds like 4-Amino-N-[1-[3-(4-fluorophenoxy)propyl]-4-methyl-4-piperidinyl]-2-methoxybenzamide, have been utilized for creating potential tracers for PET (Positron Emission Tomography). These compounds have high affinity for certain receptors, such as 5HT2A receptors, making them useful for brain imaging and neurological research (Terrière et al., 1997).

Synthesis of Heterocycles

The synthesis of quinazolin-4(3H)-ones from 2-aminobenzamides, such as 2-(3-Amino-4-methoxybenzamido)acetic acid, showcases the chemical versatility of these compounds. This process involves reaction with orthoesters and acetic acid, illustrating the potential of these compounds in creating a range of heterocyclic structures for various applications in medicinal chemistry and drug discovery (Gavin, Annor-Gyamfi, & Bunce, 2018).

Chemical Analysis and Solubility Studies

Studies on related compounds, such as 2-Amino-3-methylbenzoic Acid, provide insights into solubility and solvent effects. Such research is crucial for understanding the physical and chemical properties of these compounds, which is essential for their application in pharmaceutical formulation and chemical analysis (Zhu et al., 2019).

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.

Mode of Action

It is known that similar compounds, such as 2-aminothiazoles, are used as starting materials for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles . This suggests that 2-(3-Amino-4-methoxybenzamido)acetic acid might interact with its targets in a way that modulates their function, leading to therapeutic effects.

Biochemical Pathways

It is known that similar compounds, such as indole derivatives, are involved in a wide range of biological activities . This suggests that this compound might also affect multiple biochemical pathways, leading to diverse downstream effects.

Pharmacokinetics

It is known that similar compounds, such as acetic acid, are antimicrobial agents used to treat susceptible infections . This suggests that this compound might have similar pharmacokinetic properties, including absorption and distribution in the body, metabolism, and excretion, which could impact its bioavailability.

Result of Action

It is known that similar compounds, such as indole derivatives, have diverse biological activities . This suggests that this compound might also have diverse molecular and cellular effects.

Action Environment

It is known that similar compounds, such as members of the aux/iaa family, play a central role in regulating gene expression during auxin signal transduction and are influenced by environmental factors such as cold and salt stress . This suggests that environmental factors might also influence the action, efficacy, and stability of this compound.

Properties

IUPAC Name

2-[(3-amino-4-methoxybenzoyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-16-8-3-2-6(4-7(8)11)10(15)12-5-9(13)14/h2-4H,5,11H2,1H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQVQFRHDBBOANU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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